2-(Bromomethyl)-5-fluorobenzaldehyde
Overview
Description
2-(Bromomethyl)-5-fluorobenzaldehyde, also known as 2-bromo-5-fluorobenzaldehyde, is an organic compound with the molecular formula C7H4BrFO. It is a colorless solid that is soluble in water and has a pungent odor. It is an important intermediate in organic synthesis and is used in the production of pharmaceuticals, fragrances, and other products.
Scientific Research Applications
- Polymer Science
- Application : Synthesis of block copolymers .
- Method : The bromomethyl compound is used as a bifunctional initiator in the reversible addition-fragmentation chain transfer (RAFT) polymerization of styrene . The primary parameters that affect the reaction, such as concentration and time, were evaluated .
- Results : The block copolymers were successfully synthesized, and their molecular weights ranged from 24,900 g/mol to 74,100 g/mol .
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Organic Chemistry
- Application : Bromomethylation of Thiols .
- Method : A facile and highly efficient method for the bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed . This method advantageously minimizes the generation of highly toxic byproducts .
- Results : The preparation of 22 structurally diverse α-bromomethyl sulfides illustrates the chemotolerant applicability .
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Industrial Use
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Medicinal Chemistry
- Application : Synthesis of Boronic Acids .
- Method : Boronic acids, which have several biological applications such as anticancer, antibacterial, and antiviral activity, can be synthesized using bromomethyl compounds . The introduction of a boronic acid group to bioactive molecules can modify selectivity, physicochemical, and pharmacokinetic characteristics .
- Results : The preparation of compounds with this chemical group is relatively simple and well known .
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Chemical Industry
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Chemical Sensors
- Application : Glucose Sensing .
- Method : 2-(Bromomethyl)phenylboronic acid can be used to synthesize boronic acid-functionalized benzyl viologen (o-BBV) from 4,4′-bipyridine . o-BBV finds its application as a chemosensor to sense glucose in aqueous water .
- Results : The preparation of the chemosensor was successful .
properties
IUPAC Name |
2-(bromomethyl)-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO/c9-4-6-1-2-8(10)3-7(6)5-11/h1-3,5H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XETUJXBJURREHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)C=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Bromomethyl)-5-fluorobenzaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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